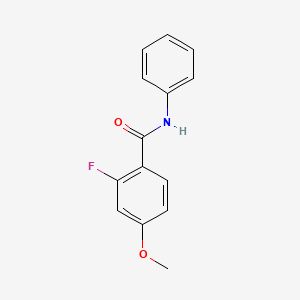
N-(2-propan-2-ylphenyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-propan-2-ylphenyl)cyclobutanecarboxamide, also known as PAC-1, is a small molecule drug that has shown potential in cancer treatment. It was first synthesized in 2005 and has since been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of N-(2-propan-2-ylphenyl)cyclobutanecarboxamide involves the activation of procaspase-3, an inactive precursor of caspase-3, a key enzyme in the apoptotic pathway. This compound binds to procaspase-3, inducing a conformational change that activates the enzyme. Once activated, caspase-3 initiates a cascade of events that leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, prostate, and colon cancer cells. It has also been shown to inhibit tumor growth in animal models. This compound has been found to be well-tolerated in animal studies, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-propan-2-ylphenyl)cyclobutanecarboxamide is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, its mechanism of action is still not fully understood, and more research is needed to optimize its use in combination with other cancer drugs. Additionally, the synthesis of this compound can be challenging and requires specialized equipment and expertise.
Orientations Futures
Future research on N-(2-propan-2-ylphenyl)cyclobutanecarboxamide could focus on optimizing its use in combination with other cancer drugs, as well as exploring its potential use in other diseases. The mechanism of action of this compound could also be further elucidated to better understand its selectivity for cancer cells. Additionally, new synthesis methods could be developed to make this compound more accessible for research and potential clinical use.
Conclusion:
This compound is a promising small molecule drug that has shown potential in cancer treatment. Its selectivity for cancer cells and ability to induce apoptosis make it an attractive candidate for cancer therapy. However, more research is needed to optimize its use in combination with other cancer drugs and to further elucidate its mechanism of action. Future research on this compound could lead to new treatments for cancer and other diseases.
Méthodes De Synthèse
The synthesis of N-(2-propan-2-ylphenyl)cyclobutanecarboxamide involves the reaction of cyclobutanecarboxylic acid with 2-isopropylphenylamine in the presence of thionyl chloride. The resulting product is then purified using column chromatography to obtain the final compound. This method has been optimized to produce this compound in high yields and purity.
Applications De Recherche Scientifique
N-(2-propan-2-ylphenyl)cyclobutanecarboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selectivity makes it a promising candidate for cancer therapy. This compound has also been studied for its potential use in combination with other cancer drugs to enhance their efficacy.
Propriétés
IUPAC Name |
N-(2-propan-2-ylphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-10(2)12-8-3-4-9-13(12)15-14(16)11-6-5-7-11/h3-4,8-11H,5-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJHTEJLWAQJKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

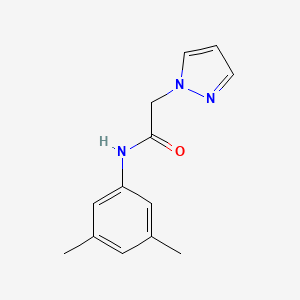
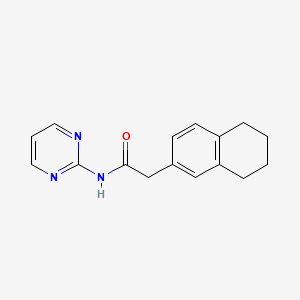
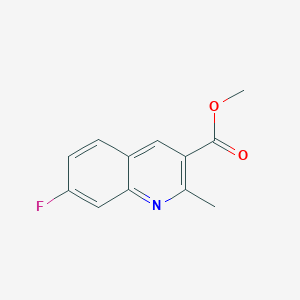

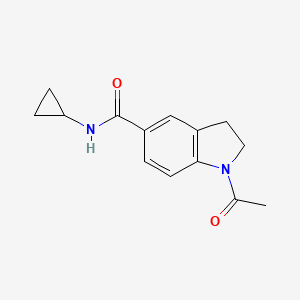
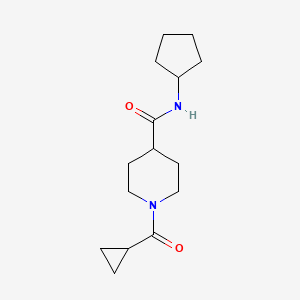
![1-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]pyridin-2-one](/img/structure/B7472551.png)
![N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7472553.png)

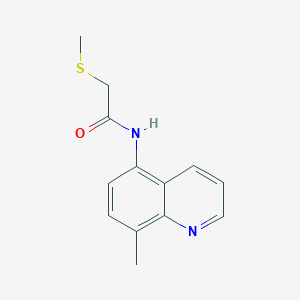

![N-[4-(cyanomethyl)phenyl]-2-methylpropanamide](/img/structure/B7472577.png)
